molecular formula C18H20N2O2 B2650843 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418732-66-6

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine

Cat. No. B2650843
M. Wt: 296.37
InChI Key: VYHIVPKCXBCSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and is being studied for its potential use in cancer treatment.

Mechanism Of Action

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine targets the EGFR, which is a transmembrane receptor that is overexpressed in many types of cancer. The EGFR plays a key role in cell growth, proliferation, and survival, and is therefore a promising target for cancer therapy. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine binds to the ATP-binding site of the EGFR and inhibits its activity, leading to decreased cell proliferation and increased cell death.

Biochemical And Physiological Effects

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the EGFR, it has also been shown to inhibit other members of the EGFR family, such as HER2 and HER4. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This can lead to decreased tumor growth and increased sensitivity to other cancer treatments.

Advantages And Limitations For Lab Experiments

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer in vitro and in vivo. It also has a high affinity for the EGFR, which makes it a potent inhibitor. However, 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine also has some limitations. It has been shown to have off-target effects on other kinases, which can lead to unwanted side effects. It also has a short half-life, which can make dosing difficult.

Future Directions

There are a number of future directions for the study of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine. One potential direction is the development of more potent and selective inhibitors of the EGFR. Another direction is the investigation of the use of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine in combination with other cancer treatments, such as immunotherapy. Additionally, the use of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine in the treatment of other diseases, such as inflammatory disorders, is also an area of interest.

Synthesis Methods

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with 2-chloro-5-nitropyridine to form 2-(2-bromo-4-nitrophenoxy)-5-nitropyridine. The resulting compound is then reacted with 1-(cyclopropylmethyl)aziridine to form 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine.

Scientific Research Applications

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine is currently in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, pancreatic cancer, and head and neck cancer.

properties

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-4-18(22-16-7-9-19-10-8-16)17(3-1)21-13-15-12-20(15)11-14-5-6-14/h1-4,7-10,14-15H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHIVPKCXBCSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine

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